Phenyltrifluorosilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trifluoro(phenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWNTHHPMKEAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190267 | |

| Record name | Silane, phenyltrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-47-8 | |

| Record name | (Trifluorosilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltrifluorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, phenyltrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLTRIFLUOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9KX9P6ZV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyltrifluorosilane basic properties and structure

An In-depth Technical Guide to Phenyltrifluorosilane: Core Properties, Structure, and Synthetic Applications

Authored by: A Senior Application Scientist

Introduction

This compound (C₆H₅F₃Si) is an organosilicon compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and materials science. As a stable, yet reactive, precursor for the introduction of the phenyl group, it serves as a valuable reagent for researchers, chemists, and professionals in drug development. This guide provides a comprehensive overview of the fundamental properties, molecular structure, synthesis, and key applications of this compound, with a focus on its utility in modern synthetic methodologies. Its growing importance is largely attributed to its role in carbon-carbon bond formation, offering a less toxic and readily available alternative to other organometallic reagents.[1]

Physicochemical Properties

This compound is a colorless liquid at room temperature with a pungent odor.[2] It is characterized by its high reactivity towards moisture and protic solvents, undergoing rapid hydrolysis.[3] Due to its flammable nature, appropriate safety precautions are necessary during its handling and storage.[2]

| Property | Value | Reference(s) |

| CAS Number | 368-47-8 | [1] |

| Molecular Formula | C₆H₅F₃Si | [1] |

| Molecular Weight | 162.18 g/mol | [1] |

| Melting Point | -19 °C | [3] |

| Boiling Point | 101 °C | [3] |

| Density | 1.217 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.411 | [3] |

| Flash Point | -5 °C | [3] |

Molecular Structure and Spectroscopic Signature

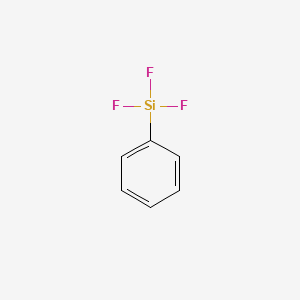

The molecular structure of this compound consists of a central silicon atom bonded to a phenyl group and three fluorine atoms. This arrangement results in a tetrahedral geometry around the silicon center.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the phenyl ring will exhibit complex splitting patterns due to ortho, meta, and para couplings.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the phenyl group. The carbon atom directly attached to the silicon (ipso-carbon) will appear at a distinct chemical shift compared to the other aromatic carbons. A known spectrum shows signals for the phenyl carbons.[4]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound, likely showing a singlet for the three equivalent fluorine atoms. The chemical shift will be in the typical range for fluorosilanes.[5]

-

²⁹Si NMR: The silicon NMR spectrum provides direct information about the silicon environment. For this compound, a single resonance is expected, and its chemical shift will be influenced by the electronegative fluorine atoms and the phenyl group.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include those for C-H stretching of the aromatic ring, C=C stretching of the phenyl group, and strong Si-F stretching vibrations.

Mass Spectrometry

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve the loss of fluorine atoms and potentially the phenyl group, leading to characteristic fragment ions.[7][8]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the fluorination of phenyltrichlorosilane. Phenyltrichlorosilane is a commercially available starting material.[9] The Swarts reaction, which employs antimony trifluoride (SbF₃), is a well-established method for converting organochlorosilanes to their corresponding fluorosilanes.[10][11]

Caption: Synthesis of this compound via the Swarts reaction.

Experimental Protocol: Fluorination of Phenyltrichlorosilane

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and reactive chemicals.

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: The flask is charged with antimony trifluoride (SbF₃).

-

Addition of Phenyltrichlorosilane: Phenyltrichlorosilane is added dropwise to the stirred suspension of SbF₃ at a controlled rate to manage the exothermic reaction.

-

Reaction and Workup: The reaction mixture is heated to reflux to ensure complete conversion. After cooling, the product, this compound, is isolated by distillation. The byproduct, antimony trichloride (SbCl₃), remains as a residue.

-

Purification: The distilled this compound can be further purified by fractional distillation to achieve high purity.

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the Si-F and Si-C bonds. The presence of the electronegative fluorine atoms makes the silicon atom highly susceptible to nucleophilic attack. This property is harnessed in various synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.

Hiyama Cross-Coupling Reactions

This compound is an effective coupling partner in Hiyama cross-coupling reactions, which form carbon-carbon bonds between organosilicon compounds and organic halides.[12] A key step in this reaction is the activation of the silicon reagent with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to form a hypervalent, more nucleophilic silicate species.[13][14]

This methodology is particularly valuable for the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and other biologically active molecules.[12][15] The use of aryltrifluorosilanes offers advantages such as stability, low toxicity, and ease of handling compared to other organometallic reagents.[13]

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Representative Protocol for Hiyama Cross-Coupling

The following is a general procedure for the palladium-catalyzed Hiyama cross-coupling of this compound with an aryl chloride.[13]

-

Reaction Setup: To an oven-dried reaction vessel is added palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), the aryl chloride, and a magnetic stir bar.

-

Addition of Reagents: The vessel is sealed and purged with an inert gas. This compound and a solvent (e.g., tert-butanol) are added via syringe.

-

Activation and Reaction: A solution of TBAF in a suitable solvent is added to the reaction mixture. The reaction is then heated to the desired temperature and stirred until completion, which can be monitored by techniques such as TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

This compound is a flammable liquid and is corrosive.[2] It reacts rapidly with water and moisture, releasing hydrogen fluoride, which is highly toxic and corrosive.[2][16] Therefore, it must be handled in a dry, inert atmosphere. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.[2]

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry. Its well-defined physicochemical properties and clear spectroscopic signature make it a reliable compound for synthetic applications. The ability to readily synthesize it from phenyltrichlorosilane and its successful application in palladium-catalyzed Hiyama cross-coupling reactions highlight its importance for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. As the demand for efficient and sustainable synthetic methods grows, the utility of this compound and related organosilicon compounds is expected to expand further.

References

- 1. scbt.com [scbt.com]

- 2. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | 368-47-8 [amp.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Trimethoxyphenylsilane | C9H14O3Si | CID 18137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ≥97.0%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 10. Antimony trifluoride - Wikipedia [en.wikipedia.org]

- 11. Volume # 5(120), September - October 2018 — "Preparation of trifluoromethyl(trimethyl)silane using Swarts reaction " [notes.fluorine1.ru]

- 12. mdpi.com [mdpi.com]

- 13. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Discovery of Phenyltrifluorosilane

This guide provides an in-depth exploration of Phenyltrifluorosilane (C₆H₅F₃Si), a significant organosilicon compound. We will traverse its historical context, delve into the primary synthetic methodologies with detailed protocols, and discuss its physicochemical properties and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this versatile reagent.

Introduction and Historical Context

This compound, also known as trifluoro(phenyl)silane, is a halogenated organosilane with the CAS Number 368-47-8.[1][2] Its utility is noted in fields such as proteomics research, where it serves as a specialized halogenated compound.[1][2] The development of organosilane chemistry, from which this compound originates, has its roots in the pioneering work of F. Stanley Kipping at the turn of the 20th century. Kipping's extensive research into the formation of silicon-carbon bonds, primarily through the use of Grignard reagents, laid the foundational groundwork for the entire field of organosilicon chemistry.[3] This research was later pivotal for the development of silicones by Frank Hyde, a technology that initially relied on the hydrolysis of organosilanes derived from Grignard reactions.[3] While modern industrial synthesis has often shifted to more efficient methods, these classical reactions remain fundamental to understanding the synthesis of specific organosilanes like this compound.

Core Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The most common and practical methods involve either the direct fluorination of a chlorinated precursor or the formation of the silicon-phenyl bond using organometallic reagents.

Pathway 1: Fluorination of Phenyltrichlorosilane

A robust and widely employed method for synthesizing this compound is the halogen exchange reaction, starting from the more readily available Phenyltrichlorosilane (C₆H₅SiCl₃). This transformation relies on displacing the chloro- ligands with fluoro- ligands using a suitable fluorinating agent.

Causality Behind Experimental Choices: The choice of fluorinating agent is critical and is dictated by factors such as reactivity, cost, and safety. Antimony trifluoride (SbF₃), often used in what is known as the Swarts reaction, is a classic and effective choice for this type of halogen exchange.[4] The reaction is often catalyzed by the addition of a Lewis acid, such as antimony pentachloride (SbCl₅), which facilitates the halide exchange by forming a more reactive intermediate. The reaction's thermodynamics favor the formation of the stronger Si-F bond over the Si-Cl bond.

Experimental Protocol: Synthesis via Swarts-type Fluorination

Objective: To synthesize this compound by fluorinating Phenyltrichlorosilane with Antimony Trifluoride.

Materials:

-

Phenyltrichlorosilane (C₆H₅SiCl₃), ≥97% purity

-

Antimony Trifluoride (SbF₃)

-

Antimony Pentachloride (SbCl₅) (optional, as catalyst)

-

Anhydrous Toluene (solvent)

-

Nitrogen or Argon gas supply

-

Standard reflux and distillation glassware (oven-dried)

Procedure:

-

Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the silanes.

-

Reagent Charging: In the flask, place Antimony Trifluoride (SbF₃). If using a catalyst, add a small amount of Antimony Pentachloride (SbCl₅).

-

Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

-

Reactant Addition: Dissolve Phenyltrichlorosilane in anhydrous toluene and add it to the dropping funnel.

-

Reaction Execution: Slowly add the Phenyltrichlorosilane solution to the stirred SbF₃ slurry at room temperature. The reaction is exothermic; control the addition rate to maintain a manageable temperature.

-

Heating and Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion. Monitor the reaction progress by GC-MS if available.

-

Product Isolation: Cool the reaction mixture. The product, this compound, is a volatile liquid. Isolate the product by fractional distillation from the reaction mixture. The antimony salts will remain as a solid residue.

-

Purification and Characterization: Collect the fraction boiling at approximately 101°C.[5] Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si) and IR spectroscopy.

Pathway 2: Grignard Synthesis

The Grignard reaction provides a direct method for forming the crucial Si-C bond, a cornerstone of organosilane synthesis.[3] This pathway involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr), with a silicon tetrahalide source, in this case, one containing fluorine.

Causality Behind Experimental Choices: The Grignard reagent is a powerful nucleophile, with the carbon atom bearing a partial negative charge, making it highly reactive towards the electrophilic silicon center of a silicon halide.[6][7] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water.[6] Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential, as they solvate and stabilize the Grignard reagent.[6][7] The choice of silicon source (e.g., SiF₄ or SiCl₄ followed by fluorination) will dictate the subsequent steps. For direct synthesis, reacting phenylmagnesium bromide with silicon tetrafluoride is the most direct route.

Experimental Protocol: Grignard Reaction for Phenyl-Silane Bond Formation

Objective: To synthesize this compound via the reaction of Phenylmagnesium Bromide and Silicon Tetrafluoride.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Iodine (as an activator)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Silicon Tetrafluoride (SiF₄) gas or a suitable source

-

Nitrogen or Argon gas supply

-

Schlenk line and associated anhydrous technique glassware

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings and a small crystal of iodine in an oven-dried, three-neck flask under an inert atmosphere.

-

Add a portion of anhydrous diethyl ether.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium. The reaction should initiate, indicated by bubbling and a color change. If it doesn't, gentle heating may be required.

-

Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After addition, stir until the magnesium is consumed.

-

-

Reaction with Silicon Tetrafluoride:

-

Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

-

Slowly bubble silicon tetrafluoride (SiF₄) gas through the stirred Grignard solution. This step is highly exothermic and must be carefully controlled. Alternatively, a solution of a SiF₄-etherate complex can be used for better control.

-

The reaction will form a mixture of phenylfluorosilanes (PhₙSiF₄₋ₙ) and magnesium salts.

-

-

Work-up and Isolation:

-

After the reaction is complete, the mixture is typically quenched by carefully pouring it onto a mixture of ice and a weak acid (e.g., ammonium chloride solution) to hydrolyze any unreacted Grignard reagent and dissolve the magnesium salts.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄).

-

-

Purification:

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Fractionally distill the resulting crude liquid under atmospheric or reduced pressure to isolate this compound from other phenylsilane byproducts.

-

Visualization of Synthetic Pathways

The logical flow of the synthetic strategies can be visualized as follows:

Caption: Overview of primary synthetic routes to this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are essential for its handling, purification, and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 368-47-8 | [1][8][9] |

| Molecular Formula | C₆H₅F₃Si | [1][10] |

| Molecular Weight | 162.18 g/mol | [1][10] |

| Appearance | Liquid | [5] |

| Boiling Point | 101 °C | [5] |

| Melting Point | -19 °C | [5] |

| Density | 1.217 g/mL | [5] |

| Refractive Index | 1.411 | [5] |

| Flash Point | -5 °C | [5] |

| Hydrolytic Sensitivity | Reacts rapidly with water/moisture | [5] |

Spectroscopic Profile: While a definitive, peak-listed spectrum is not consistently available across public databases, the expected spectroscopic characteristics can be inferred from its structure.

-

¹H NMR: The spectrum would show multiplets in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the phenyl group protons.

-

¹³C NMR: Aromatic carbons would appear in the typical 120-140 ppm range. The carbon attached to the silicon (ipso-carbon) would show a characteristic shift and coupling to both silicon and fluorine.

-

¹⁹F NMR: A single resonance would be expected for the three equivalent fluorine atoms. For context, the ¹⁹F NMR chemical shift for a triflate anion is observed around -79 ppm, and the signal for this compound would be in a region characteristic of fluorosilanes.[11]

-

IR Spectroscopy: Characteristic absorption bands would include Si-F stretching, C-H stretching from the aromatic ring, and C=C stretching of the phenyl group.

Safety and Handling

This compound and its common precursor, Phenyltrichlorosilane, are hazardous materials that require strict safety protocols.

Hazard Profile:

-

This compound: Classified as a highly flammable liquid and vapor (H225).[5][9] It is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[5][9] It is also noted as a dangerous good for transport.[1]

-

Phenyltrichlorosilane: A corrosive substance that reacts violently with water.[12] It causes severe burns to the skin, eyes, and respiratory tract.[12]

Handling and Storage Protocol:

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. gelest.com [gelest.com]

- 4. Volume # 5(120), September - October 2018 — "Preparation of trifluoromethyl(trimethyl)silane using Swarts reaction " [notes.fluorine1.ru]

- 5. This compound | 368-47-8 [amp.chemicalbook.com]

- 6. leah4sci.com [leah4sci.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. This compound | 368-47-8 [chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

Phenyltrifluorosilane chemical reactivity and stability

An In-Depth Technical Guide to the Chemical Reactivity and Stability of Phenyltrifluorosilane

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (PhSiF₃) is a versatile organosilicon compound characterized by a unique profile of high reactivity and specific stability challenges. The presence of three highly electronegative fluorine atoms renders the silicon center exceptionally electrophilic, defining its primary mode of reactivity towards nucleophiles. While thermally stable to a degree, its pronounced hydrolytic instability necessitates careful handling and anhydrous conditions for its application. This guide provides a comprehensive exploration of the synthesis, handling, stability, and diverse reactivity of this compound. We delve into its mechanistic behavior with nucleophiles and its pivotal role as a coupling partner in palladium-catalyzed reactions, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development and materials science.

Introduction and Physicochemical Profile

This compound is an organosilicon compound where a phenyl group and three fluorine atoms are covalently bonded to a central silicon atom.[1][2] This substitution pattern creates a molecule of significant interest in synthetic chemistry. The powerful inductive effect of the fluorine atoms makes the silicon atom highly electron-deficient, which is the cornerstone of its chemical behavior. It is primarily utilized as a phenylating agent and a precursor in cross-coupling reactions and the synthesis of silicon-containing materials.[3][4]

Structurally analogous to toluene but with a trifluorosilyl group replacing the methyl group, it is a colorless, highly flammable liquid that reacts rapidly with moisture.[1][5][6] Understanding its physicochemical properties is critical for its safe and effective use.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| CAS Number | 368-47-8 | [1][2][6] |

| Molecular Formula | C₆H₅F₃Si | [1][2] |

| Molecular Weight | 162.18 g/mol | [2][7] |

| Appearance | Colorless Liquid | [5][6] |

| Boiling Point | 101 °C | [6][8] |

| Melting Point | -19 °C | [6][8] |

| Density | 1.217 g/cm³ | [6][8] |

| Flash Point | -5 °C | [6][8] |

| GHS Hazard Statements | H225, H302, H314, H335 | [1][6][9][10] |

| Hazard Class | 3, 8 | [6][8] |

Synthesis, Handling, and Storage

The synthesis of this compound typically involves fluorination of a more readily available precursor, phenyltrichlorosilane (PhSiCl₃). Due to the hazardous nature of the reagents and products, these procedures must be conducted by trained personnel in a controlled environment.

General Synthetic Approach

A common laboratory-scale synthesis involves the reaction of phenyltrichlorosilane with a fluorinating agent such as antimony trifluoride (SbF₃) or zinc fluoride (ZnF₂). The reaction drives a halogen exchange (Halex) process, replacing the chloro-substituents with fluoro-substituents.

Reaction: PhSiCl₃ + SbF₃ → PhSiF₃ + SbCl₃

This process must be conducted under strictly anhydrous conditions to prevent the immediate hydrolysis of both the starting material and the product.

Safety, Handling, and Storage Protocol

This compound is classified as a highly flammable liquid and vapor that causes severe skin burns, eye damage, and respiratory irritation.[1][6][9][10] Its high hydrolytic sensitivity means it reacts rapidly, and sometimes violently, with water and other protic solvents.[6][8][11][12]

Core Handling Requirements:

-

Inert Atmosphere: Always handle under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, flame-retardant lab coat, and full-face protection (safety goggles and face shield).[9][10][11]

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to manage vapor inhalation risks.[9][11]

-

Fire Safety: Keep away from all ignition sources.[1][9][12] Class D fire extinguishers (for flammable metals) may be required if organometallic reagents are also in use; otherwise, CO₂, dry chemical, or foam are appropriate.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flammable-liquids-rated cabinet.[11][12] The container should be purged with an inert gas before sealing.

Chemical Stability Profile

The stability of this compound is a tale of two distinct characteristics: moderate thermal stability and extreme hydrolytic instability.

Hydrolytic Stability

The Si-F bond is strong, but the high electrophilicity of the silicon center makes it exceptionally susceptible to nucleophilic attack by water. The hydrolysis of this compound is a rapid, often exothermic process that proceeds in a stepwise fashion to replace the fluorine atoms with hydroxyl groups, forming silanols. These intermediate silanols are unstable and readily undergo condensation to form siloxanes and ultimately polymeric silicones.[13]

This high reactivity with water is a critical handling parameter; inadvertent exposure to atmospheric moisture will quickly degrade the reagent, releasing corrosive hydrogen fluoride (HF) as a byproduct.

Caption: Stepwise hydrolysis of this compound to phenylsilanetriol and subsequent condensation.

Thermal Stability

Organofluorosilanes can exhibit complex thermal decomposition behavior. While specific high-temperature pyrolysis data for this compound is not widely published, related studies on fluorinated polysiloxanes show that degradation often occurs via "back-biting" mechanisms to form small cyclic siloxanes.[14] The presence of the thermally stable phenyl group may enhance the overall thermal stability compared to alkyltrifluorosilanes.[15] However, at elevated temperatures, decomposition can occur, potentially involving rearrangements or the formation of four-membered cyclic intermediates if other silicon species are present.[16] For most synthetic applications at temperatures below 150 °C, thermal decomposition is not a primary concern.

Chemical Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of its silicon atom. It readily engages with nucleophiles and serves as a potent precursor in metal-catalyzed cross-coupling reactions.

Reactivity with Nucleophiles

The silicon atom in PhSiF₃ acts as a strong Lewis acid. It reacts with a wide range of nucleophiles (Lewis bases), such as alkoxides, phenoxides, carbanions, and amines. These reactions typically proceed through a pentacoordinate silicon intermediate, often referred to as a silicate "ate" complex.[5]

The formation of these hypervalent silicon species is a key feature of its reactivity. For instance, its interaction with dimethyl sulfoxide (DMSO), a common solvent, has been studied computationally, revealing the formation of a stable "tetrel bond" between the silicon and the oxygen atom of DMSO.[4] This interaction is strengthened by electron-withdrawing groups on the phenyl ring and weakened by electron-donating groups.[4]

Caption: General mechanism of nucleophilic substitution at the silicon center of this compound.

Reactivity with Electrophiles

Due to the highly electron-deficient silicon center and the deactivating nature of the -SiF₃ group, this compound is generally unreactive towards electrophiles at the silicon atom. Electrophilic aromatic substitution on the phenyl ring is possible but requires harsh conditions and is synthetically less common compared to its reactions with nucleophiles.

Application in Hiyama Cross-Coupling Reactions

A premier application for this compound and related organosilanes is in palladium-catalyzed Hiyama cross-coupling reactions.[17] This reaction forms a carbon-carbon bond between an organosilane and an organic halide or triflate. A key requirement for this reaction is the use of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a reactive pentacoordinate silicate species in situ. This hypervalent silicon species is sufficiently nucleophilic to undergo transmetalation with the palladium catalyst.

The Hiyama coupling offers significant advantages, including the low toxicity of silicon byproducts and the stability of the organosilane precursors compared to highly reactive organometallics used in other coupling reactions like Stille (organotin) or Suzuki (organoboron) couplings.[17]

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Experimental Protocol: Representative Hiyama Cross-Coupling

While this compound is effective, protocols often feature the less volatile and more easily handled phenyltrialkoxysilanes. The following protocol for phenyltrimethoxysilane is representative of the general conditions used for Hiyama couplings and can be adapted.[17]

Reaction: Coupling of an Aryl Bromide with Phenyltrimethoxysilane.

Materials:

-

Aryl bromide (1.0 mmol)

-

Phenyltrimethoxysilane (1.5 mmol)

-

Palladium(II) chloride (PdCl₂) (0.025 mmol, 4.4 mg)

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (2.0 mmol, 631 mg)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To a dry, oven-baked Schlenk flask under an argon atmosphere, add palladium(II) chloride and TBAF·3H₂O.

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Add anhydrous toluene via syringe, followed by the aryl bromide and phenyltrimethoxysilane.

-

Equip the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 12-24 hours), cool the mixture to room temperature.

-

Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Causality Note: The use of TBAF is non-negotiable. It acts as the fluoride source that activates the silane, forming the hypervalent [PhSi(OMe)₃F]⁻ species, which is the competent nucleophile for the transmetalation step. Toluene is often the solvent of choice as less polar solvents were found to be unsuitable for this specific catalytic system.[17]

Summary and Outlook

This compound is a powerful synthetic reagent whose utility is defined by the high electrophilicity of its silicon center. Its reactivity profile makes it an excellent substrate for nucleophilic substitution and a valuable partner in modern cross-coupling chemistry. However, its utility is tempered by its significant hydrolytic instability, which demands rigorous anhydrous handling techniques. For researchers and drug development professionals, understanding this duality of potent reactivity and conditional stability is paramount for leveraging its synthetic potential in the construction of complex molecular architectures. Future developments may focus on encapsulated or stabilized formulations to improve its ease of use without compromising its intrinsic reactivity.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Phenyl Silane, Phenyl Silane coupling agents-Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

- 4. mdpi.com [mdpi.com]

- 5. Phenylsilane - Wikipedia [en.wikipedia.org]

- 6. This compound | 368-47-8 [amp.chemicalbook.com]

- 7. 368-47-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 368-47-8 [amp.chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. gelest.com [gelest.com]

- 14. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dakenchem.com [dakenchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Redirecting [linkinghub.elsevier.com]

Phenyltrifluorosilane (CAS 368-47-8): A Senior Application Scientist's In-Depth Technical Guide

Foreword: Unveiling the Potential of a Versatile Organosilicon Reagent

In the landscape of modern chemical synthesis, the pursuit of efficient, selective, and robust reagents is a perpetual endeavor. Phenyltrifluorosilane (CAS 368-47-8) has emerged as a significant player in this arena, offering a unique combination of stability and reactivity that makes it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical exploration of this compound, moving beyond a simple recitation of facts to deliver field-proven insights grounded in scientific principles. We will delve into its fundamental properties, explore its pivotal role in carbon-carbon bond formation, and illuminate its utility as a precursor to advanced functional materials. The aim is to equip you with the knowledge and practical guidance necessary to confidently and effectively integrate this versatile compound into your research and development workflows.

Part 1: Core Characteristics and Safety Imperatives

A foundational understanding of a chemical's properties is the bedrock of its successful application and safe handling. This compound is a colorless liquid that demands respect due to its reactivity and hazardous nature.

Physicochemical Data at a Glance

The essential physicochemical properties of this compound are summarized below for quick reference. These parameters are critical for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 368-47-8 | [1] |

| Molecular Formula | C₆H₅F₃Si | [1] |

| Molecular Weight | 162.18 g/mol | [1] |

| Boiling Point | 101 °C | [1] |

| Melting Point | -19 °C | [1] |

| Density | 1.217 g/mL at 25 °C | [1] |

| Flash Point | -5 °C |

Safety and Handling: A Non-Negotiable Priority

This compound is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage. It reacts violently with water, releasing toxic gases. Therefore, stringent safety protocols are not merely recommended; they are imperative.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and containment of vapors.

-

Personal Protective Equipment (PPE): A complete ensemble of PPE is required, including:

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A flame-retardant lab coat and a chemical-resistant apron.

-

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The container must be tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

-

Incompatible Materials: Avoid contact with water, acids, bases, alcohols, and oxidizing agents.

-

Spill and Emergency Procedures: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert, dry material and place it in a sealed container for hazardous waste disposal. For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Part 2: The Synthetic Powerhouse: The Hiyama Cross-Coupling Reaction

The premier application of this compound in organic synthesis is its role as a nucleophilic partner in the palladium-catalyzed Hiyama cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a compelling alternative to other established methods, such as the Suzuki and Stille couplings, due to the low toxicity and stability of the organosilicon reagent.

The Hiyama Coupling: Mechanism and Advantages

The Hiyama coupling facilitates the formation of a new carbon-carbon bond between an organosilane and an organic halide or triflate. A key feature of this reaction is the activation of the relatively inert carbon-silicon bond by a fluoride source, typically tetrabutylammonium fluoride (TBAF). This activation generates a hypervalent, pentacoordinate silicon species that is sufficiently nucleophilic to undergo transmetalation with the palladium catalyst.

The catalytic cycle can be visualized as a sequence of three fundamental steps:

Sources

Theoretical Perspectives on the Reaction Mechanisms of Phenyltrifluorosilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenyltrifluorosilane (PhSiF3) has emerged as a uniquely versatile reagent in the landscape of modern organic synthesis and materials science. Its distinct electronic and steric characteristics, governed by the interplay of the phenyl ring and the highly electronegative fluorine atoms, offer a rich playground for exploring a variety of reaction mechanisms. This guide provides a deep dive into the theoretical underpinnings of this compound's reactivity, offering insights for researchers aiming to harness its full potential in their respective fields.

Part 1: Fundamental Principles of Reactivity at the Silicon Center

The reactivity of this compound is fundamentally dictated by the nature of its chemical bonds and the inherent properties of the central silicon atom.

The Nature of the Si-C and Si-F Bonds

The silicon-carbon (Si-C) bond in this compound is longer and weaker than a typical carbon-carbon bond, making it susceptible to cleavage under certain conditions. Conversely, the silicon-fluorine (Si-F) bonds are exceptionally strong. The significant electronegativity difference between silicon (1.90) and fluorine (3.98) imparts a high degree of ionic character to the Si-F bonds, polarizing the silicon atom and making it more electrophilic and susceptible to nucleophilic attack.[1]

Nucleophilic Substitution at Silicon (SN2@Si): A Departure from Carbon Chemistry

It is a well-established principle that nucleophilic substitution at a carbon center (SN2@C) proceeds through a high-energy transition state with a central reaction barrier.[2][3][4] However, the corresponding reaction at a silicon center (SN2@Si) often follows a different potential energy surface (PES).[2][3][4] For many SN2@Si reactions, the central barrier disappears, and instead, a stable pentacoordinate intermediate is formed.[3][4][5] This fundamental difference arises from the larger size of the silicon atom, which reduces steric hindrance, and the availability of d-orbitals that can stabilize the hypervalent intermediate.[6]

The nature of the SN2@Si reaction barrier is primarily steric but can be influenced by electronic factors.[3][4] By increasing the steric bulk of the substituents on the silicon atom, the SN2@Si mechanism can be shifted from a single-well PES (with a stable intermediate) to a double-well PES (with a central transition state), mirroring the profile of an SN2@C reaction.[3][4][5]

The Role of Fluoride as an Activator

A key feature in the chemistry of organosilanes is the activating effect of fluoride ions.[1][7] Fluoride sources, such as tetrabutylammonium fluoride (TBAF), readily attack the silicon center to form a hypervalent silicate species.[1][8] This activation dramatically increases the nucleophilicity of the organic group attached to the silicon, facilitating its transfer in cross-coupling reactions.[1] The exceptional strength of the newly formed Si-F bond provides the thermodynamic driving force for these transformations.[1]

Part 2: Key Reaction Mechanisms of this compound

This compound participates in a variety of important chemical transformations, each with its own distinct mechanistic pathway.

Hydrolysis: From Silane to Silanol

The hydrolysis of this compound to phenylsilanetriol is a fundamental process that often precedes its use in condensation and polymerization reactions. The reaction is thermodynamically challenging for the initial substitution of a fluorine atom.[9]

The mechanism involves the nucleophilic attack of a water molecule on the silicon atom, leading to a pentacoordinate intermediate. This is followed by the departure of a fluoride ion and a proton transfer. The presence of a base can significantly catalyze this process by deprotonating water, generating a more potent hydroxide nucleophile.[9]

-

Reaction Setup: A solution of this compound (1.0 eq.) in a suitable organic solvent (e.g., acetone) is prepared in a flask equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Water: A stoichiometric amount of water (3.0 eq.) is added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C) to manage the exothermicity of the reaction. The concentration of hydrochloric acid in the water-acetone solution can influence the reaction rate and product yield.[10]

-

Monitoring: The progress of the hydrolysis can be monitored by techniques such as 19F NMR or 29Si NMR spectroscopy to observe the disappearance of the PhSiF3 signal and the appearance of signals corresponding to the partially and fully hydrolyzed species.

-

Workup: Upon completion, the solvent is removed under reduced pressure to yield the crude phenylsilanetriol, which can be used directly or purified by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions (Hiyama Coupling)

This compound is an effective coupling partner in palladium-catalyzed Hiyama cross-coupling reactions, providing a less toxic alternative to organotin and organoboron reagents.[11] The presence of the fluorine atoms on the silicon is crucial for the success of these reactions.[7] The reaction typically involves the coupling of the phenyl group from the silane to an aryl or vinyl halide.

The catalytic cycle, as depicted below, involves the standard steps of oxidative addition, transmetalation, and reductive elimination. The key transmetalation step is facilitated by the activation of the silicon-carbon bond by a fluoride source.

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

| Aryl Halide (Ar-X) | Typical Yield (%) | Notes |

| 4-Iodoanisole | 85-95 | Electron-donating groups are well-tolerated. |

| 4-Bromobenzonitrile | 80-90 | Electron-withdrawing groups are also effective. |

| 1-Bromonaphthalene | 75-85 | Sterically hindered substrates may require longer reaction times. |

| 2-Bromopyridine | 70-80 | Heteroaromatic halides can also be used successfully. |

-

Catalyst Precursor: A mixture of a palladium source (e.g., Pd(OAc)2, 2 mol%) and a suitable ligand (e.g., PPh3, 4 mol%) in a dry, degassed solvent (e.g., toluene) is stirred under an inert atmosphere.

-

Reagent Addition: The aryl bromide (1.0 eq.), this compound (1.2 eq.), and a fluoride source (e.g., TBAF, 1.5 eq.) are added sequentially to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a period determined by reaction monitoring (e.g., 12-24 hours).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting crude product is purified by column chromatography.

Radical Substitution Reactions

While less common than nucleophilic pathways, radical substitution at the silicon center is a mechanistically intriguing possibility. Gas-phase studies of the reaction between phenyl radicals and silane (SiH4) have shown that the formation of phenylsilane can occur through a bimolecular radical substitution mechanism.[12][13] This reaction proceeds via a trigonal bipyramidal transition state.[12] Theoretical calculations suggest that the barrier to substitution is significantly lower for silicon compared to the analogous reaction with methane, making the substitution pathway more competitive with hydrogen abstraction.[12] These findings open avenues for exploring radical-mediated functionalization of this compound.

Part 3: Computational Approaches to Understanding this compound Reactivity

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms involving this compound.

Density Functional Theory (DFT) in Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for theoretical studies of reaction mechanisms.[14][15][16][17][18] By solving the electronic structure of molecules, DFT allows for the calculation of geometries of reactants, products, intermediates, and transition states, as well as their corresponding energies. This information is used to map out the potential energy surface of a reaction, providing crucial insights into reaction kinetics and thermodynamics.[19] The choice of an appropriate functional and basis set is critical for obtaining accurate results in organosilicon chemistry.[18]

Case Study: A DFT Investigation of Competing Reaction Pathways

Consider a hypothetical scenario where this compound can undergo either a direct nucleophilic attack or a fluoride-activated pathway. DFT calculations can be employed to determine the activation energies (ΔE‡) and reaction enthalpies (ΔHr) for both pathways.

| Pathway | Activation Energy (ΔE‡) (kcal/mol) | Reaction Enthalpy (ΔHr) (kcal/mol) |

| Direct Nucleophilic Attack | 25.3 | -10.2 |

| Fluoride-Activated Pathway | 15.8 | -18.5 |

The lower activation energy for the fluoride-activated pathway would strongly suggest that it is the kinetically favored route.

Caption: A representative potential energy surface diagram.

Part 4: Applications in Drug Development and Materials Science

The unique reactivity of this compound translates into a broad range of applications.

This compound in Bioorthogonal Chemistry and Proteomics

As a halogenated compound, this compound has applications in proteomics research.[20] Its reactivity can be tailored for specific labeling and tagging of biomolecules, enabling the study of protein function and interactions in complex biological systems.

Role in the Synthesis of Advanced Materials

This compound and its derivatives are valuable precursors in materials science. They are used in the synthesis of:

-

Silicone Resins and Rubbers: The hydrolysis and subsequent condensation of this compound can lead to the formation of highly cross-linked polysiloxane networks with enhanced thermal stability and mechanical properties.[21]

-

Functional Surfaces: The reactivity of the Si-F bonds allows for the covalent attachment of phenylsiloxy groups to surfaces, modifying their properties to create water-repellent, anti-fouling, or corrosion-resistant coatings.[22]

-

Polyferrocenylsilanes: These organometallic polymers, which can be synthesized from precursors related to this compound, have applications in redox-active materials, ceramics, and nanotechnology.[23]

Conclusion

A thorough understanding of the theoretical principles governing the reactivity of this compound is paramount for its effective utilization in both academic and industrial research. The departure of its SN2 mechanism from that of carbon, the crucial role of fluoride activation, and its versatility in various reaction types underscore its importance as a synthetic tool. As computational methods continue to advance, we can anticipate even more precise predictions of its behavior, paving the way for the rational design of novel synthetic methodologies and advanced materials with tailored properties.

References

-

Bento, A. P., & Bickelhaupt, F. M. (2007). Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. The Journal of Organic Chemistry, 72(6), 2201–2207. [Link]

-

Gelest, Inc. (n.d.). Cross-Coupling Reactions, Silicon-Based. Technical Library. [Link]

-

Bento, A. P., & Bickelhaupt, F. M. (2007). Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier. PubMed, 72(6), 2201-7. [Link]

-

Wikipedia. (2023). Organosilicon chemistry. In Wikipedia. [Link]

-

Bento, A. P., & Bickelhaupt, F. M. (2007). Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. ResearchGate. [Link]

-

Havenith, R. W. A., van der Mee, L., & Bickelhaupt, F. M. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

-

NASA Technical Reports Server. (n.d.). The Electrochemical Fluorination of Organosilicon Compounds. NASA. [Link]

-

Corriu, R. J. P., & Henner, B. J. L. (1974). Nucleophilic substitution at silicon: evidence for a parallel with addition reactions to α,β ethylenic ketones. Journal of the Chemical Society, Chemical Communications, (4), 116-117. [Link]

-

Rossman, D. I., & Muller, A. J. (1992). Exchange Reactions of Organotin and Organosilicon Compounds with Mild Fluorinating Agents. DTIC. [Link]

-

A. A. Kolomeitsev, G. Bissky, G.-V. Röschenthaler. (2003). Recent advances in fluoride ion activation of silicon bonds in organic synthesis. ResearchGate. [Link]

-

Wikipedia. (2023). Phenylsilane. In Wikipedia. [Link]

- Google Patents. (n.d.). Fluorine-containing organosilicon compound and process for producing the same.

-

Swain, C. G., & Ross, S. D. (1946). Mechanism of hydrolysis of triphenylsilyl fluoride. DSpace@MIT. [Link]

-

Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. NIH. [Link]

-

Kaiser, R. I., et al. (2020). Bimolecular Reaction Dynamics in the Phenyl - Silane System: Exploring the Prototype of a Radical Substitution Mechanism. ChemRxiv. [Link]

-

Ignatyev, I. S., & Montejo, M. (2010). Hydrolysis of Fluorosilanes: A Theoretical Study. ResearchGate. [Link]

-

Wang, Z., et al. (2012). Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. ScienceDirect. [Link]

-

Global Substance Registration System. (n.d.). This compound. gsrs. [Link]

-

Belyakova, L. A., et al. (2021). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions. NIH. [Link]

-

Alajarin, M., et al. (2022). Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. NIH. [Link]

-

ResearchGate. (n.d.). Computational studies of the reaction mechanism. ResearchGate. [Link]

-

AFINITICA. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. [Link]

-

MDPI. (2023). Protolysis Reaction on Pyrophyllite Surface Molecular Models: A DFT Study. MDPI. [Link]

-

The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, crystal structure and DFT studies on 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl). ResearchGate. [Link]

-

MSE 2026. (n.d.). F: Functional Materials, Surfaces and Devices. MSE 2026. [Link]

-

Manners, I. (2016). Polyferrocenylsilanes: synthesis, properties, and applications. Chemical Society Reviews. [Link]

-

ResearchGate. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. [Link]

-

ResearchGate. (n.d.). DFT Study on the Thermodynamic Propeties of Phenyl Substituted Silane Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Bimolecular Reaction Dynamics in the Phenyl - Silane System: Exploring the Prototype of a Radical Substitution Mechanism. ResearchGate. [Link]

-

MDPI. (2022). First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. MDPI. [Link]

-

MDPI. (2023). Density Functional Theory Insight into Chemical Vapor Infiltration. MDPI. [Link]

-

National Institutes of Health. (2021). DFT study on the adsorption of 5-fluorouracil on B40, B39M, and M@B40 (M = Mg, Al, Si, Mn, Cu, Zn). NIH. [Link]

-

Semantic Scholar. (2014). Assessing the performance of commonly used DFT functionals in studying the chemistry of frustrated Lewis pairs. Semantic Scholar. [Link]

-

Scientific Research Publishing. (2023). Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties. Scirp.org. [Link]

Sources

- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Cross-Coupling Reactions, Silicon-Based - Gelest [technical.gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. DFT study on the adsorption of 5-fluorouracil on B40, B39M, and M@B40 (M = Mg, Al, Si, Mn, Cu, Zn) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessing the performance of commonly used DFT functionals in studying the chemistry of frustrated Lewis pairs | Semantic Scholar [semanticscholar.org]

- 19. Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties [scirp.org]

- 20. scbt.com [scbt.com]

- 21. dakenchem.com [dakenchem.com]

- 22. F: Functional Materials, Surfaces and Devices | MSE 2026 [mse-congress.de]

- 23. Polyferrocenylsilanes: synthesis, properties, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Solubility of Phenyltrifluorosilane in common organic solvents

An In-depth Technical Guide to the Solubility of Phenyltrifluorosilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (C₆H₅SiF₃), a versatile organosilicon compound with growing importance in organic synthesis and materials science. A thorough understanding of its solubility is paramount for its effective use in various applications, including as a reagent and in the formulation of advanced materials. This document synthesizes theoretical principles with practical experimental guidance to offer a robust framework for predicting and quantifying the solubility of this compound in a wide array of common organic solvents. It delves into the application of Hansen Solubility Parameters (HSP) as a predictive tool and provides detailed, step-by-step protocols for the experimental determination of its solubility, with special consideration for its moisture-sensitive nature.

Introduction to this compound

This compound is a colorless liquid characterized by a phenyl group and a trifluorosilyl functional group. This unique combination of an aromatic ring and a highly fluorinated silicon moiety imparts specific chemical and physical properties that dictate its reactivity and solubility. The presence of the phenyl group suggests an affinity for non-polar, aromatic solvents, while the polar Si-F bonds introduce a degree of polarity. However, the high reactivity of the Si-F bonds, particularly their susceptibility to hydrolysis, is a critical factor influencing its stability and solubility in protic solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₅F₃Si | [1][2] |

| Molecular Weight | 162.18 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Density | 1.217 g/cm³ | [1] |

| Boiling Point | 101 °C | [1] |

| Melting Point | -19 °C | [1] |

| Flash Point | -5 °C | [1] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1] |

Theoretical Framework for Solubility: Hansen Solubility Parameters

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more quantitative and predictive approach is offered by the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] The central principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[5]

The total Hansen solubility parameter (δt) is defined by the equation:

δt² = δD² + δP² + δH²

The degree of compatibility between a solute (in this case, this compound) and a solvent can be quantified by calculating the "distance" (Ra) between their respective HSP values in the three-dimensional Hansen space:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility. For a given solute, a "solubility sphere" can be defined by an interaction radius (R₀). Solvents with HSP values falling within this sphere (i.e., Ra < R₀) are considered good solvents, while those outside are poor solvents.[3]

Hansen Solubility Parameters for this compound (Predicted)

-

δD (Dispersion): Expected to be relatively high due to the phenyl ring.

-

δP (Polar): Moderate due to the polar Si-F bonds.

-

δH (Hydrogen Bonding): Very low to negligible, as it is aprotic and does not engage in significant hydrogen bonding.

A more precise determination would require experimental testing with a range of solvents with known HSPs to define its solubility sphere.

Hansen Solubility Parameters for Common Organic Solvents

Table 2 provides the Hansen Solubility Parameters for a selection of common organic solvents, which can be used to predict their compatibility with this compound.

Table 2: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Non-Polar Solvents | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chlorinated Solvents | |||

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Ethers | |||

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Ketones | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Esters | |||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Polar Aprotic Solvents | |||

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

(Data compiled from various sources, including[6][7])

Predicted and Observed Solubility Behavior

Based on the principles of "like dissolves like" and the theoretical framework of HSP, the solubility of this compound in various classes of organic solvents can be predicted and explained.

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): High solubility is expected. The non-polar, aromatic nature of these solvents closely matches the phenyl group of this compound, leading to strong dispersion force interactions.[3]

-

Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane): Moderate to good solubility is anticipated. While lacking the specific aromatic interactions, their non-polar character makes them compatible.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted. These solvents have a balance of dispersion and polar characteristics that can effectively solvate both the phenyl and trifluorosilyl moieties.

-

Ethers (e.g., Diethyl Ether, THF): Moderate solubility is expected. The ether oxygen can act as a hydrogen bond acceptor, but this is not a primary interaction with the aprotic this compound. Their overall moderate polarity makes them reasonably compatible.

-

Ketones and Esters (e.g., Acetone, Ethyl Acetate): Moderate solubility is likely. Similar to ethers, their polarity is intermediate.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): Solubility is expected to be variable and potentially lower than in non-polar solvents. While these solvents have strong polar interactions, the large, non-polar phenyl group may not be well-solvated.

-

Protic Solvents (e.g., Water, Alcohols): Insoluble and reactive. This compound readily reacts with protic solvents, leading to hydrolysis of the Si-F bonds. Therefore, these are not suitable solvents for dissolution.[1]

Table 3: Summary of Predicted this compound Solubility

| Solvent Class | Predicted Solubility | Primary Interaction |

| Aromatic Hydrocarbons | High | Dispersion (π-π stacking) |

| Aliphatic Hydrocarbons | Moderate to Good | Dispersion |

| Chlorinated Solvents | Good | Dispersion and Dipole-Dipole |

| Ethers | Moderate | Dispersion and Dipole-Dipole |

| Ketones & Esters | Moderate | Dispersion and Dipole-Dipole |

| Polar Aprotic Solvents | Low to Moderate | Dipole-Dipole |

| Protic Solvents | Insoluble (Reactive) | Chemical Reaction (Hydrolysis) |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a carefully designed experimental protocol is necessary, especially given the moisture sensitivity of this compound. The following is a detailed methodology for determining its solubility in a given anhydrous organic solvent.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of this compound solubility.

Step-by-Step Protocol

-

Preparation (Inert Atmosphere):

-

All glassware (vials, syringes, filters) must be rigorously dried in an oven at >120 °C overnight and cooled under a stream of dry nitrogen or in a desiccator.

-

The organic solvent must be anhydrous. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation).

-

All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk line techniques) to prevent hydrolysis of the this compound.

-

-

Equilibration:

-

In a dried, tared vial, add a known mass of the anhydrous solvent.

-

To this, add an excess of this compound. The presence of undissolved solute is essential to ensure the solution is saturated.

-

Seal the vial and place it in a temperature-controlled shaker or on a stir plate with a magnetic stir bar.

-

Allow the mixture to equilibrate for 24-48 hours at a constant temperature. The equilibration time should be sufficient to reach a stable concentration.

-

After equilibration, cease agitation and allow the excess solid to settle completely.

-

-

Sampling and Analysis:

-

Carefully draw a sample of the clear supernatant into a dried, gas-tight syringe fitted with a syringe filter (e.g., 0.2 µm PTFE) to remove any suspended microparticles.

-

Dispense the filtered, saturated solution into a pre-weighed, sealed vial and record the mass of the solution.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Quantify the concentration of this compound in the saturated solution sample using a validated analytical method.

-

Recommended Analytical Quantification Methods

-

Gas Chromatography (GC):

-

Principle: GC is well-suited for the analysis of volatile organosilicon compounds.[8][9] A sample of the saturated solution is injected into the GC, where it is vaporized and separated on a capillary column. A flame ionization detector (FID) is commonly used for quantification.

-

Method:

-

Prepare a stock solution of this compound of known concentration in the solvent.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Analyze the standards by GC to generate a calibration curve (peak area vs. concentration).

-

Analyze the saturated solution sample (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

-

-

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy:

-

Principle: ¹⁹F NMR is a powerful technique for the quantification of fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[10] An internal standard with a known concentration and a distinct ¹⁹F NMR signal is added to the sample. The concentration of the analyte is determined by comparing the integral of its ¹⁹F signal to that of the internal standard.

-

Method:

-

Choose a suitable, inert, fluorinated internal standard that is soluble in the solvent and has a ¹⁹F NMR signal that does not overlap with the this compound signal.

-

Accurately weigh the saturated solution sample into an NMR tube.

-

Add a precise amount of the internal standard.

-

Acquire the ¹⁹F NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

-

Calculate the concentration of this compound based on the ratio of the integrals of its signal and the internal standard's signal, and their respective molar amounts.

-

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the neat liquid should be done in a well-ventilated fume hood.[11][12]

-

Moisture Sensitivity: As it reacts rapidly with water, all equipment must be dry, and operations should be conducted under an inert atmosphere.[1]

-

Flammability: this compound is flammable. Keep away from heat, sparks, and open flames.[1]

-

Spills: In case of a small spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal.

-

Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

The solubility of this compound is governed by its unique molecular structure, which combines a non-polar aromatic moiety with a polar trifluorosilyl group. This guide has established that this compound exhibits a strong preference for non-polar and moderately polar aprotic solvents, particularly aromatic and chlorinated hydrocarbons, while it is reactive and insoluble in protic solvents. The use of Hansen Solubility Parameters provides a valuable theoretical framework for predicting its solubility in a wide range of organic solvents. For precise quantitative data, a rigorous experimental protocol, including working under inert conditions and employing analytical techniques such as GC or ¹⁹F qNMR, is essential. A comprehensive understanding of these solubility characteristics is crucial for researchers and professionals to effectively and safely utilize this compound in their applications.

References

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Designer Solvent Blends. Hansen Solubility Parameters. Retrieved from [Link]

-

Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

-

Graton, J., et al. (2023). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes. ChemPhysChem. Retrieved from [Link]

-

Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]

-

Rogers, M. A. (2012). Harnessing Hansen solubility parameters to predict organogel formation. Journal of Materials Chemistry. Retrieved from [Link]

-

Rogers, M. A. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. ResearchGate. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Faasen, D. P., et al. (2020). Hansen solubility parameters obtained via molecular dynamics simulations as a route to predict siloxane surfactant adsorption. Wageningen University & Research. Retrieved from [Link]

-

Raghavan, S. R., et al. (2005). Insights into organogelation and its kinetics from Hansen solubility parameters. Toward a priori predictions of molecular gelation. Soft Matter. Retrieved from [Link]

-

Wang, C., et al. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers. Retrieved from [Link]

-

Unknown. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from [Link]

-

Rohani, S., et al. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Unknown. (2018). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. DiVA portal. Retrieved from [Link]

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Svensson, O., et al. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs. DiVA portal. Retrieved from [Link]

-

El-Azazy, M., et al. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. Retrieved from [Link]

-

Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. ResearchGate. Retrieved from [Link]

-

Vainiotalo, S., & Pfäffli, P. (1990). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Chromatography A. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-